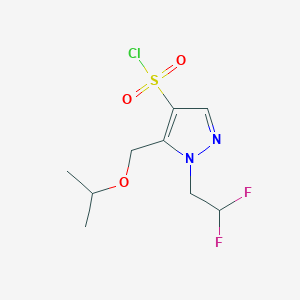
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (DIF-PySCl) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazole-based compound that contains a sulfonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic amino acid residues in proteins. This can lead to the inhibition of enzymatic activity and the modulation of various signaling pathways in cells. 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to be a potent inhibitor of several protein kinases, including JNK and p38, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. It has also been shown to modulate the immune response and to have anti-inflammatory effects. In addition, 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is highly reactive and can be difficult to handle, which can lead to safety concerns. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of research is the development of new compounds based on the structure of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride that have improved properties such as increased potency and selectivity. Another area of research is the investigation of the mechanism of action of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride and its effects on various signaling pathways in cells. Finally, there is a need for further research on the potential therapeutic applications of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion:
In conclusion, 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride) is a highly reactive compound that has gained significant attention in scientific research. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place under reflux conditions, and the resulting product is a white crystalline solid. The yield of the reaction is typically around 70-80%, and the purity of the product can be verified using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, including the synthesis of new compounds and the modification of existing ones. It has also been used as a reagent in the preparation of various bioactive molecules, including inhibitors of protein kinases and proteases.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-6(2)17-5-7-8(18(10,15)16)3-13-14(7)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQZGOGNHXTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

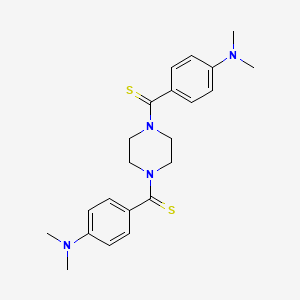
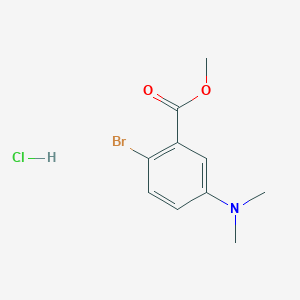
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2640347.png)

![1-Methyl-5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2640351.png)
![Tert-butyl 3-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2640354.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate hydrochloride](/img/structure/B2640356.png)
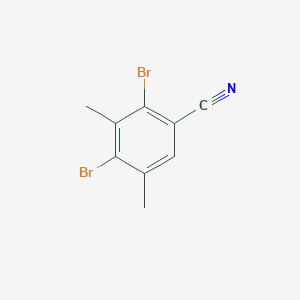
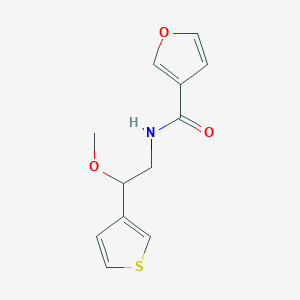
![N-Methyl-N-[2-oxo-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]ethyl]prop-2-enamide](/img/structure/B2640359.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrimidine](/img/structure/B2640364.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)